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molecular formula C10H11NO2 B102002 N-(4-Hydroxyphenyl)methacrylamide CAS No. 19243-95-9

N-(4-Hydroxyphenyl)methacrylamide

Cat. No. B102002
M. Wt: 177.2 g/mol
InChI Key: XZSZONUJSGDIFI-UHFFFAOYSA-N
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Patent
US06902860B2

Procedure details

Into a 1 liter flask 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester were added. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in cool bath. Stirring was continued for 1 hour at room temperature and 120.0 g (1 mol) of p-aminophenol was added. The mixture was heated for 5 hours at 5020 C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 99.35 g of N-(4-Hydroxyphenyl)methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[C:2]([CH3:4])=[CH2:3].C(OC(Cl)=O)C.C(N(CC)CC)C.[CH:20]1[C:25]([NH2:26])=[CH:24][CH:23]=[C:22]([OH:27])[CH:21]=1.Cl>C(#N)C>[OH:27][C:22]1[CH:23]=[CH:24][C:25]([NH:26][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
111.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
95.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
120.1 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 5 hours at 5020 C
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The deposit was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 99.35 g
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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